molecular formula C13H8F3NO3 B186604 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 197847-91-9

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid

Cat. No.: B186604
CAS No.: 197847-91-9
M. Wt: 283.2 g/mol
InChI Key: LPRMIDAWXMTKGE-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can modulate various signaling pathways and biochemical processes .

Comparison with Similar Compounds

Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]nicotinic acid is unique due to the presence of both the trifluoromethoxy group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRMIDAWXMTKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647045
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197847-91-9
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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